

An In-depth Technical Guide to the BACE1 Inhibition Profile of LY2811376

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Compound of Interest		
Compound Name:	LY2811376	
Cat. No.:	B608720	Get Quote

Introduction: **LY2811376**, chemically known as (S)-4-(2,4-difluoro-5-pyrimidin-5-yl-phenyl)-4-methyl-5,6-dihydro-4H-[1][2]thiazin-2-ylamine, was a pioneering, orally available, non-peptidic inhibitor of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][3] Developed by Eli Lilly, it was one of the first BACE1 inhibitors to demonstrate robust, dose-dependent reduction of amyloid- β (A β) peptides in the central nervous system (CNS) of both preclinical animal models and humans.[1][3][4] BACE1 is the rate-limiting enzyme that initiates the production of A β , a peptide central to the amyloid cascade hypothesis of Alzheimer's disease (AD).[1][5][6][7] Although the clinical development of **LY2811376** was discontinued due to off-target toxicology findings, the data from its investigation provided critical validation for BACE1 as a tractable therapeutic target for AD and offered a foundational proof-of-concept for subsequent drug development efforts.[1][5][8]

Mechanism of Action

BACE1 is an aspartyl protease that cleaves the amyloid precursor protein (APP) at the β -secretase site, the initial step in the amyloidogenic pathway.[6][7][9] This cleavage generates a soluble N-terminal fragment (sAPP β) and a membrane-bound C-terminal fragment (C99).[1] [10] The C99 fragment is subsequently cleaved by the γ -secretase complex to produce A β peptides of varying lengths, most notably A β 40 and A β 42.[6]

LY2811376 acts as a direct inhibitor of BACE1, blocking this initial cleavage of APP. By inhibiting BACE1, **LY2811376** diverts APP metabolism away from the amyloidogenic pathway. Consequently, this leads to a reduction in the production of sAPP β , C99, and downstream A β peptides.[1][10][11] Evidence also suggests that this inhibition results in a compensatory



increase in the cleavage of APP by α -secretase, a competing, non-amyloidogenic pathway that produces soluble APP α (sAPP α).[1][3]

Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of **LY2811376**.

Quantitative Inhibition Profile

The inhibitory activity of **LY2811376** has been characterized through enzymatic assays, cell-based models, animal studies, and human clinical trials.

Data Presentation

Table 1: In Vitro Enzymatic and Cellular Potency of LY2811376

Assay Type	System	Substrate	Potency (IC50 / EC50)
Enzymatic Inhibition	Recombinant human BACE1 (hBACE1)	Small synthetic peptide (FRET)	IC50: 239 nM[1][2][10]
Enzymatic Inhibition	Recombinant hBACE1	MBP-C125Swe polypeptide	IC50: 249 nM[1][2][12]
Cellular Inhibition	HEK293 cells overexpressing APP (Swedish mutation)	Endogenous APP	EC50: ~300 nM[1][2] [13]
Cellular Inhibition	Primary neuronal cultures from PDAPP transgenic mice	Endogenous APP	EC50: ~100 nM[1][2] [13]

Table 2: Aspartyl Protease Selectivity Profile of LY2811376



Protease	Selectivity vs. BACE1
BACE2	~10-fold[1][2][13]
Cathepsin D	>50-fold[1][2][13]
Pepsin	>50-fold[1][2][13]
Renin	>50-fold[1][2][13]

Table 3: In Vivo Pharmacodynamic Effects of LY2811376 in Animal Models

Animal Model	Dose (Oral Gavage)	Time Point	Key Biomarker Changes
APPV717F Transgenic Mice	10, 30, and 100 mg/kg	3 hours post-dose	Dose-dependent, significant reductions in brain Aβ, sAPPβ, and C99.[1][11][13]
Beagle Dogs	5 mg/kg	3 hours post-dose	Plasma Aβ1-x reduced by 43%.[1]
Beagle Dogs	5 mg/kg	9 hours post-dose	CSF Aβ1-x reduced by ~70%.[1]

Table 4: Pharmacodynamic Effects of Single Oral Doses of LY2811376 in Healthy Humans



Biomarker	Dose	Maximum Mean Reduction from Baseline
Plasma Aβ1–40	90 mg	80%[1]
CSF Aβ1–40	30 mg	~20%[1]
CSF Aβ1–40	90 mg	54% (nadir at 12-14h)[1]
CSF Aβ1–42	90 mg	58.1% (nadir)[1]
CSF sAPPβ	90 mg	42% (nadir at 20h)[1][3]
CSF sAPPα	90 mg	76% increase[1][3]

Experimental Protocols

Detailed methodologies were employed to characterize the BACE1 inhibition profile of **LY2811376** across different platforms.

Recombinant Human BACE1 Enzymatic Assays

The potency of **LY2811376** was determined using purified recombinant human BACE1 (hBACE1) with two different substrates.[1]

- Fluorescence Resonance Energy Transfer (FRET) Assay:
 - Principle: This assay uses a synthetic peptide substrate containing a fluorescent donor and a quencher moiety.[14] Cleavage of the peptide by BACE1 separates the donor and quencher, resulting in an increase in fluorescence proportional to enzyme activity.[14]
 - Protocol:
 - 1. Recombinant hBACE1 was incubated in an appropriate assay buffer (e.g., 0.2 M Sodium Acetate, pH 4.5).[15]
 - 2. Serial dilutions of **LY2811376** (typically in DMSO) were added to the enzyme preparation and pre-incubated.[15]
 - 3. The FRET peptide substrate was added to initiate the reaction.



- Fluorescence intensity was measured kinetically using a microplate reader at appropriate excitation and emission wavelengths.
- 5. Reaction rates were calculated, and IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
- MBP–C125Swe Polypeptide Substrate Assay:
 - Principle: This assay utilizes a larger, more physiologically relevant substrate, a maltose-binding protein (MBP) fusion construct containing the C-terminal 125 amino acids of APP with the Swedish mutation (MBP-C125Swe). BACE1 cleavage products are detected and quantified.
 - Protocol:
 - hBACE1 was incubated with the MBP-C125Swe substrate in the presence of varying concentrations of LY2811376.
 - 2. The reaction was stopped after a defined incubation period.
 - 3. The cleavage products were separated and quantified, often using techniques like ELISA or Western blotting, to determine the extent of BACE1 inhibition.

Cell-Based Aß Production Assays

These assays assessed the ability of **LY2811376** to penetrate cells and inhibit native BACE1 activity.

- HEK293Swe Assay:
 - Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human
 APP751 with the Swedish (N670L671) double mutation, which enhances Aβ production.[1]
 - Protocol:
 - 1. HEK293Swe cells were cultured in standard media.

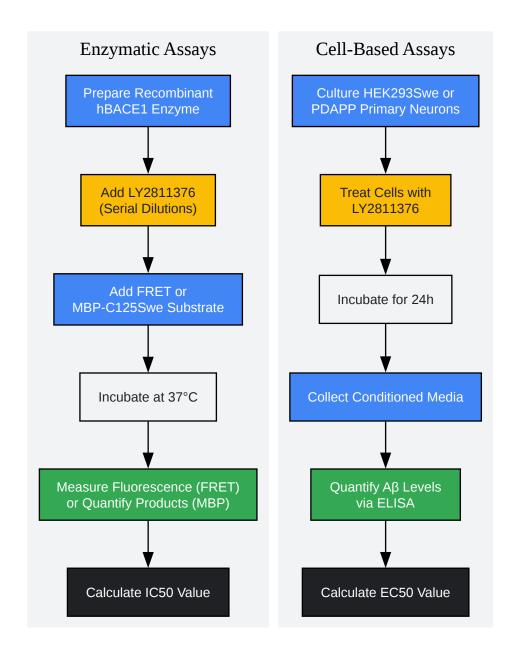
Foundational & Exploratory





- Cells were treated with various concentrations of LY2811376 for a specified period (e.g., 20-24 hours).
- 3. The conditioned media was collected.
- 4. Aβ peptides (Aβ40 and Aβ42) in the media were quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).[1]
- 5. EC50 values were calculated based on the concentration-dependent reduction in Aβ secretion.
- Primary PDAPP Neuronal Assay:
 - Cell Source: Primary cortical neurons were cultured from embryonic day 16 PDAPP transgenic mouse embryos.[1] These mice overexpress a human APP mini-gene with the V717F mutation.[1]
 - Protocol:
 - 1. Neurons were incubated in the presence of varying concentrations of **LY2811376**.
 - 2. Conditioned media was collected after treatment.
 - 3. Secreted Aß levels were quantified by ELISA.
 - 4. EC50 values were determined from the concentration-response curve.





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Caption: General experimental workflow for in vitro BACE1 inhibition assays.

In Vivo Animal Studies

These studies were crucial for assessing brain penetrance, oral bioavailability, and target engagement in a complex biological system.

APPV717F Transgenic Mouse Study:



- Animal Model: Young transgenic mice expressing human APP with the V717F mutation, a model of Aβ pathology.[1]
- Protocol:
 - 1. Mice were administered single oral gavage doses of **LY2811376** (10, 30, or 100 mg/kg) or vehicle.[1][11]
 - 2. Animals were euthanized 3 hours after dosing.[1][11]
 - 3. Brains were collected to measure drug exposure and levels of BACE1-related biomarkers (Aβ, sAPPβ, and C99) via specific immunoassays.
- Beagle Dog PK/PD Study:
 - Animal Model: Beagle dogs were used as a non-transgenic model with normal physiological APP expression.[1]
 - Protocol:
 - 1. Dogs were administered a single oral gavage dose of LY2811376 (5 mg/kg).[1]
 - 2. Blood and cerebrospinal fluid (CSF) samples were collected at multiple time points.
 - 3. Plasma and CSF were analyzed for both **LY2811376** concentrations (pharmacokinetics, PK) and Aβ levels (pharmacodynamics, PD).

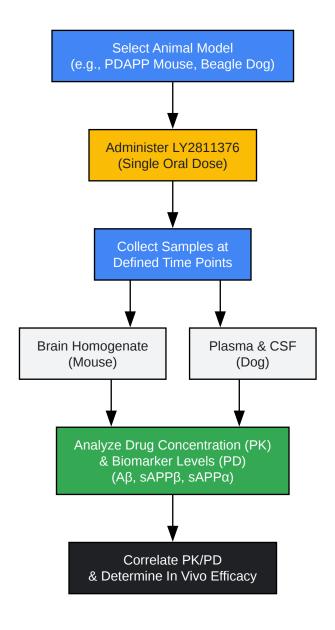
Human Clinical Study

A single ascending dose (SAD) study was conducted in healthy volunteers to assess safety, tolerability, PK, and PD.[1]

- Study Design: A randomized, placebo-controlled study.
- Participants: Healthy human volunteers.
- Protocol:



- Subjects received a single oral dose of LY2811376 (e.g., 30 mg or 90 mg) or placebo in a fasted state.[1][6]
- For a subset of participants, an indwelling lumbar catheter was placed to enable serial
 CSF sample collection over 36 hours.[1]
- Plasma samples were collected over a longer period (up to 120 hours).[1]
- Samples were analyzed for concentrations of **LY2811376**, A β 1–40, A β 1–42, sAPP α , and sAPP β .[1]



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Caption: Generalized experimental workflow for in vivo animal studies of LY2811376.

Conclusion

LY2811376 is a potent and selective BACE1 inhibitor that demonstrated a clear mechanism of action by effectively reducing the production of amyloid-β peptides and other key biomarkers of the amyloidogenic pathway. The compound showed robust, dose-dependent target engagement that translated consistently from in vitro enzymatic assays and cell-based models to in vivo preclinical species and, ultimately, to humans.[1] The human studies were particularly significant, providing the first clinical evidence that an orally administered small molecule could produce profound and sustained reductions in Aβ in the central nervous system.[1][4][8]

Despite these successes in demonstrating pharmacodynamic proof-of-concept, the development of LY2811376 was terminated due to toxicity findings in longer-term preclinical studies.[1] However, these adverse effects were determined to be unrelated to the inhibition of BACE1 itself, leaving BACE1 as a viable therapeutic target.[1] The comprehensive inhibition profile of LY2811376 remains a critical case study for researchers and drug developers, providing invaluable data that has informed the design and progression of next-generation BACE1 inhibitors for the treatment of Alzheimer's disease.

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